molecular formula C8H8BrClN2 B8154950 2-(azetidin-1-yl)-5-bromo-3-chloropyridine

2-(azetidin-1-yl)-5-bromo-3-chloropyridine

Cat. No.: B8154950
M. Wt: 247.52 g/mol
InChI Key: IDZWGUCVJHWDPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(azetidin-1-yl)-5-bromo-3-chloropyridine is a heterocyclic compound that contains a pyridine ring substituted with bromine, chlorine, and an azetidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the bromination and chlorination of pyridine to form 5-bromo-2-chloropyridine, which is then reacted with azetidine under suitable conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions followed by the introduction of the azetidine group using catalytic processes to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(azetidin-1-yl)-5-bromo-3-chloropyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or alkoxy derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(azetidin-1-yl)-5-bromo-3-chloropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(azetidin-1-yl)-5-bromo-3-chloropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The bromine and chlorine atoms can also participate in halogen bonding, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(azetidin-1-yl)-5-bromo-3-chloropyridine is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with biological targets. The presence of both bromine and chlorine atoms, along with the azetidine group, provides a versatile scaffold for further functionalization and optimization in drug design and materials science .

Properties

IUPAC Name

2-(azetidin-1-yl)-5-bromo-3-chloropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClN2/c9-6-4-7(10)8(11-5-6)12-2-1-3-12/h4-5H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDZWGUCVJHWDPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C2=C(C=C(C=N2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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